molecular formula C14H19Cl3NO4P B11702931 Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate

Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate

Cat. No.: B11702931
M. Wt: 402.6 g/mol
InChI Key: QYMPYLVQPXQNPX-UHFFFAOYSA-N
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Description

Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate is an organophosphonate compound characterized by a trichloroethylphosphonate backbone substituted with a 3-methylbenzoylamino group. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous phosphonate derivatives . Its crystal structure and conformational stability have been studied using X-ray crystallography, revealing key bond angles and intermolecular interactions that influence reactivity .

Properties

Molecular Formula

C14H19Cl3NO4P

Molecular Weight

402.6 g/mol

IUPAC Name

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide

InChI

InChI=1S/C14H19Cl3NO4P/c1-4-21-23(20,22-5-2)13(14(15,16)17)18-12(19)11-8-6-7-10(3)9-11/h6-9,13H,4-5H2,1-3H3,(H,18,19)

InChI Key

QYMPYLVQPXQNPX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC(=C1)C)OCC

solubility

56.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, hydrolysis would yield the corresponding phosphonic acid, while substitution reactions could yield various substituted derivatives .

Scientific Research Applications

Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional similarities with other phosphonates and halogenated amides. Below is a comparative analysis:

Compound Key Structural Features Biological Activity Synthetic Route
Diethyl 2,2,2-Trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate Trichloroethylphosphonate, 3-methylbenzoylamino group Antimicrobial (inferred from related compounds) Steglich esterification or nucleophilic substitution
Diethyl {2,2,2-Trichloro-1-[2-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)-4-Methylpentanamido]Ethyl}phosphonate Trichloroethylphosphonate, isoindole-dione substituent Crystallographically characterized; antimicrobial potential suggested Similar coupling methods with isoindole derivatives
Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-Yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate Triazine core, sulfonylurea linkage Herbicidal (e.g., metsulfuron methyl ester) Condensation of triazine amines with sulfonyl chlorides
2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates Trifluoroethyl phosphonate, ketone functionality Not explicitly reported; designed for agrochemical applications Alkaline hydrolysis followed by Steglich esterification

Key Differences and Implications

  • Halogenation vs.
  • Aromatic Substitution : The 3-methylbenzoyl group provides π-π stacking capabilities absent in aliphatic or triazine-based analogues, which may improve binding to biological targets .
  • Biological Activity : While sulfonylurea triazines (e.g., metsulfuron) exhibit herbicidal activity via acetolactate synthase inhibition, the target compound’s trichloroethylphosphonate moiety suggests a distinct mechanism, possibly targeting microbial enzymes or membranes .

Computational and Experimental Insights

Docking Studies and Molecular Interactions

AutoDock Vina and UCSF Chimera have been employed to model interactions of similar phosphonates with microbial enzymes. For example:

  • Target Compound: Predicted binding affinity (-8.2 kcal/mol) to E. coli enoyl-ACP reductase, a key fatty acid biosynthesis enzyme, based on docking simulations .
  • Triazine Analogues : Lower binding affinities (-6.5 to -7.0 kcal/mol) to the same target, highlighting the role of the phosphonate group in enhancing interactions .

Thermodynamic Stability

Differential scanning calorimetry (DSC) of the target compound reveals a melting point of 142–145°C, higher than trifluoroethyl phosphonates (mp ~90°C), attributed to stronger intermolecular halogen bonding .

Biological Activity

Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate, commonly referred to as a phosphonate compound, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H19Cl3NO4P
  • CAS Number : 368839-78-5
  • Molecular Weight : 367.63 g/mol

The compound features a phosphonate group, which is known for its potential in various biological applications, particularly in agriculture and medicine.

Antimicrobial Activity

Research indicates that phosphonates exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Insecticidal Activity

The compound has been evaluated for its insecticidal properties against agricultural pests. Laboratory tests revealed a high mortality rate among treated insects, suggesting its potential as an effective pesticide.

Case Study: Insecticidal Efficacy

In a controlled study on aphids (Aphis gossypii), the application of this compound resulted in:

  • Mortality Rate : 85% within 48 hours post-treatment.
  • LD50 : Approximately 5 mg/kg.

Phytotoxicity Assessment

While the compound shows promise as an insecticide, its phytotoxicity was also assessed to ensure safety for crops. The results indicated that at recommended application rates, it does not adversely affect plant growth or yield.

Table 2: Phytotoxicity Results

Plant SpeciesObserved EffectsApplication Rate (mg/L)
TomatoNo visible damage100
LettuceSlight wilting200
CucumberHealthy growth150

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in metabolic processes. This inhibition leads to disrupted cellular functions in target organisms.

Enzyme Inhibition Studies

Studies have shown that the compound inhibits key enzymes such as acetylcholinesterase (AChE), which is critical for neurotransmission in both pests and humans. The inhibition of AChE can lead to neurotoxic effects in insects while posing potential risks to non-target species.

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